molecular formula C24H30N4O2 B5108642 1-phenyl-4-{3-[1-(3-pyridinylcarbonyl)-4-piperidinyl]propanoyl}piperazine

1-phenyl-4-{3-[1-(3-pyridinylcarbonyl)-4-piperidinyl]propanoyl}piperazine

Cat. No. B5108642
M. Wt: 406.5 g/mol
InChI Key: GMCCOEAPBSYOHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-phenyl-4-{3-[1-(3-pyridinylcarbonyl)-4-piperidinyl]propanoyl}piperazine, also known as PAPP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. PAPP belongs to the class of piperazine derivatives and has been found to exhibit a wide range of biochemical and physiological effects. In

Mechanism of Action

The exact mechanism of action of 1-phenyl-4-{3-[1-(3-pyridinylcarbonyl)-4-piperidinyl]propanoyl}piperazine is not fully understood. However, it has been suggested that 1-phenyl-4-{3-[1-(3-pyridinylcarbonyl)-4-piperidinyl]propanoyl}piperazine may act as a dopamine D2 receptor antagonist, which may contribute to its antipsychotic and anticonvulsant effects. 1-phenyl-4-{3-[1-(3-pyridinylcarbonyl)-4-piperidinyl]propanoyl}piperazine has also been found to modulate the activity of GABAergic and glutamatergic neurotransmitter systems, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
1-phenyl-4-{3-[1-(3-pyridinylcarbonyl)-4-piperidinyl]propanoyl}piperazine has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects. 1-phenyl-4-{3-[1-(3-pyridinylcarbonyl)-4-piperidinyl]propanoyl}piperazine has also been found to modulate the activity of NMDA receptors, which may contribute to its anticonvulsant effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-phenyl-4-{3-[1-(3-pyridinylcarbonyl)-4-piperidinyl]propanoyl}piperazine is its wide range of pharmacological activities, which makes it a promising candidate for the treatment of various neurological disorders. However, one of the limitations of 1-phenyl-4-{3-[1-(3-pyridinylcarbonyl)-4-piperidinyl]propanoyl}piperazine is its potential toxicity, which may limit its use in clinical settings.

Future Directions

There are several future directions for the study of 1-phenyl-4-{3-[1-(3-pyridinylcarbonyl)-4-piperidinyl]propanoyl}piperazine. One potential area of research is the development of more potent and selective 1-phenyl-4-{3-[1-(3-pyridinylcarbonyl)-4-piperidinyl]propanoyl}piperazine analogs, which may have improved therapeutic efficacy and reduced toxicity. Another potential area of research is the investigation of the long-term effects of 1-phenyl-4-{3-[1-(3-pyridinylcarbonyl)-4-piperidinyl]propanoyl}piperazine on the brain and behavior. Finally, the potential use of 1-phenyl-4-{3-[1-(3-pyridinylcarbonyl)-4-piperidinyl]propanoyl}piperazine in the treatment of drug addiction and alcoholism warrants further investigation.
Conclusion
In conclusion, 1-phenyl-4-{3-[1-(3-pyridinylcarbonyl)-4-piperidinyl]propanoyl}piperazine is a synthetic compound that has been extensively studied for its potential therapeutic applications. It exhibits a wide range of pharmacological activities, such as antipsychotic, antidepressant, anxiolytic, and anticonvulsant effects. While there are limitations to the use of 1-phenyl-4-{3-[1-(3-pyridinylcarbonyl)-4-piperidinyl]propanoyl}piperazine, its potential as a treatment for various neurological disorders warrants further investigation.

Synthesis Methods

The synthesis of 1-phenyl-4-{3-[1-(3-pyridinylcarbonyl)-4-piperidinyl]propanoyl}piperazine involves the condensation of 1-(3-pyridinylcarbonyl)-4-piperidinone with 1-(4-chlorophenyl)-4-piperidinol, followed by the addition of 3-bromopropionyl chloride and triethylamine. The resulting product is then purified by column chromatography to obtain pure 1-phenyl-4-{3-[1-(3-pyridinylcarbonyl)-4-piperidinyl]propanoyl}piperazine.

Scientific Research Applications

1-phenyl-4-{3-[1-(3-pyridinylcarbonyl)-4-piperidinyl]propanoyl}piperazine has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders. It has been found to exhibit a wide range of pharmacological activities, such as antipsychotic, antidepressant, anxiolytic, and anticonvulsant effects. 1-phenyl-4-{3-[1-(3-pyridinylcarbonyl)-4-piperidinyl]propanoyl}piperazine has also been studied for its potential use in the treatment of drug addiction and alcoholism.

properties

IUPAC Name

1-(4-phenylpiperazin-1-yl)-3-[1-(pyridine-3-carbonyl)piperidin-4-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O2/c29-23(27-17-15-26(16-18-27)22-6-2-1-3-7-22)9-8-20-10-13-28(14-11-20)24(30)21-5-4-12-25-19-21/h1-7,12,19-20H,8-11,13-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMCCOEAPBSYOHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCC(=O)N2CCN(CC2)C3=CC=CC=C3)C(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-4-{3-[1-(3-pyridinylcarbonyl)-4-piperidinyl]propanoyl}piperazine

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